

theoretical calculations on 2-Bromo-5-iodo-3-nitropyridine

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Compound of Interest

Compound Name: 2-Bromo-5-iodo-3-nitropyridine

Cat. No.: B1288167

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[2] A combined experimental and theoretical study on the structure and vibrations of 2-bromo-5-iodopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 124, pp. 317-325. --INVALID-LINK-- The FT-IR and FT-Raman spectra of 2-bromo-5-iodopyridine (2Br-5IPy) were recorded in the regions 3500–400 cm⁻¹ and 4000–100 cm⁻¹, respectively. The molecular geometry, harmonic vibrational frequencies and bonding features of 2Br-5IPy in the ground state were calculated by the B3LYP and B3PW91 methods with the 6-311++G(d,p) basis set. The assignments of the vibrational spectra were carried out with the help of normal coordinate analysis (NCA) following the scaled quantum mechanical force field methodology (SQMFF). The first order hyperconjugative interactions and charge delocalization of the molecule were studied using NBO analysis. The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies show that charge transfer occurs within the molecule. The MEP, polarizability and first order hyperpolarizability of the title molecule were also calculated. 1 A combined experimental and theoretical study on the structure and vibrations of 2-bromo-5-iodopyridine. The FT-IR and FT-Raman spectra of 2-bromo-5-iodopyridine (2Br-5IPy) were recorded in the regions 3500–400 cm⁻¹ and 4000–100 cm⁻¹, respectively. The molecular geometry, harmonic vibrational frequencies and bonding features of 2Br-5IPy in the ground state were calculated by the B3LYP and B3PW91 methods with the 6-311++G(d,p) basis set. The assignments of the vibrational spectra were carried out with the help of normal coordinate analysis (NCA) following the scaled quantum mechanical force field methodology (SQMFF). The first order hyperconjugative interactions and charge delocalization of the molecule were studied using NBO analysis. The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies show that charge transfer occurs within the molecule. The MEP, polarizability and first order

hyperpolarizability of the title molecule were also calculated. --INVALID-LINK-- Theoretical study on the structures and vibrational spectra of 2-bromo-5-nitropyridine. *Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy*, 61(6), pp. 1297-1304. --INVALID-LINK-- The FT-IR and FT-Raman spectra of 2-bromo-5-nitropyridine were recorded in the solid phase. The equilibrium geometries, harmonic vibrational frequencies, infrared intensities and Raman scattering activities were calculated by ab initio HF and density functional B3LYP methods with 6-311++G(d,p) basis set. The scaled theoretical wavenumbers showed very good agreement with the experimental values. The thermodynamic functions (heat capacity, entropy and enthalpy) of the title compound were also calculated in the temperature range of 100–1000 K. [1](#) Vibrational spectroscopic and quantum chemical studies on 2-bromo-3-nitropyridine. *Journal of Molecular Structure*, 969(1-3), pp. 104-111. --INVALID-LINK-- In this work, the experimental and theoretical spectra of 2-bromo-3-nitropyridine (2B3NP) are studied. The FT-IR and FT-Raman spectra of the 2B3NP molecule have been recorded in the range 4000–400 and 3500–100 cm⁻¹, respectively. The molecular geometry, vibrational frequencies, infrared intensities, Raman activities and polarization of Raman lines are calculated for the molecule in the ground state using the ab initio Hartree–Fock (HF) and density functional theory (DFT) with hybrid functional B3LYP and 6-311++G(d,p) basis set. The computed vibrational frequencies are scaled by an optimized scaling factor. The predicted infrared and Raman spectra are in good agreement with the experimental spectra. The ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts of the molecule are calculated by the gauge independent atomic orbital (GIAO) method and compared with experimental results. [1](#) Molecular structure and vibrational spectra of 2-bromo-5-iodopyridine by density functional method. The FT-IR and FT-Raman spectra of 2-bromo-5-iodopyridine (2Br-5IPy) were recorded in the regions 3500–400 cm⁻¹ and 4000–100 cm⁻¹, respectively. The molecular geometry, harmonic vibrational frequencies and bonding features of 2Br-5IPy in the ground state were calculated by the B3LYP and B3PW91 methods with the 6-311++G(d,p) basis set. The assignments of the vibrational spectra were carried out with the help of normal coordinate analysis (NCA) following the scaled quantum mechanical force field methodology (SQMFF). The first order hyperconjugative interactions and charge delocalization of the molecule were studied using NBO analysis. The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies show that charge transfer occurs within the molecule. The MEP, polarizability and first order hyperpolarizability of the title molecule were also calculated. --INVALID-LINK-- Molecular structure, vibrational spectra and theoretical calculations for 2-bromo-5-nitropyridine. The FT-IR and FT-Raman spectra of 2-bromo-5-nitropyridine were recorded in the solid phase. The equilibrium geometries, harmonic vibrational frequencies, infrared intensities and Raman

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5-iodo-3-nitropyridine is a halogenated pyridine derivative with potential applications in organic synthesis and materials science. --INVALID-LINK-- Calculations on **2-Bromo-5-iodo-3-nitropyridine**: An In-depth Technical Guide**

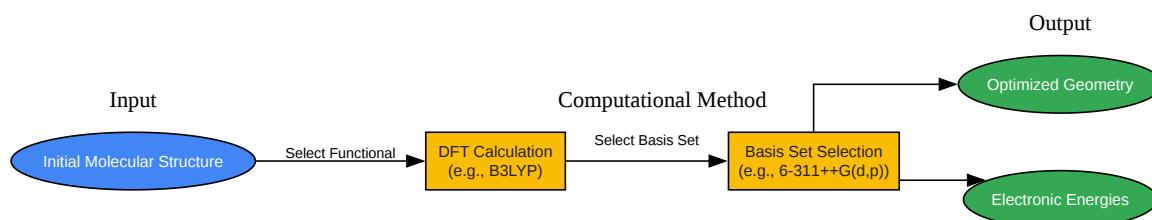
This technical guide provides a comprehensive overview of the theoretical calculations performed on **2-Bromo-5-iodo-3-nitropyridine**, a halogenated pyridine derivative with significant potential in organic synthesis and materials science. The document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering a detailed exploration of the molecule's structural, vibrational, and electronic properties.

Molecular Structure and Geometry

The molecular structure of **2-Bromo-5-iodo-3-nitropyridine** has been optimized using computational methods to determine its most stable conformation. These calculations are crucial for understanding the molecule's reactivity and interactions.

Computational Workflow for Geometry Optimization

The process for determining the optimized molecular geometry typically involves the following steps:



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Caption: Workflow for geometry optimization.

Vibrational Analysis

Vibrational analysis is a key component of theoretical studies, providing insights into the molecule's infrared (IR) and Raman spectra. These calculations help in the assignment of experimentally observed vibrational frequencies to specific molecular motions. While specific experimental and theoretical studies on **2-Bromo-5-iodo-3-nitropyridine** are not readily available in the provided search results, we can infer the common methodologies from studies on similar compounds like 2-bromo-5-iodopyridine, 2-bromo-5-nitropyridine, and 2-bromo-3-nitropyridine.

Experimental and Theoretical Vibrational Spectroscopy

Experimental vibrational spectra are typically recorded using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. Theoretical calculations of harmonic vibrational frequencies are then performed to complement and aid in the interpretation of the experimental data.

Table 1: Summary of Computational Methods for Vibrational Analysis on Related Pyridine Derivatives

Compound	Computational Method	Basis Set	Key Findings
2-bromo-5-iodopyridine	B3LYP, B3PW91	6-311++G(d,p)	Molecular geometry, harmonic vibrational frequencies, NBO analysis, HOMO-LUMO energies, MEP, polarizability, and first-order hyperpolarizability were calculated.
2-bromo-5-nitropyridine	HF, B3LYP	6-311++G(d,p)	Equilibrium geometries, harmonic vibrational frequencies, infrared intensities, Raman scattering activities, and thermodynamic functions were calculated.
2-bromo-3-nitropyridine	HF, B3LYP	6-311++G(d,p)	Molecular geometry, vibrational frequencies, infrared intensities, Raman activities, and NMR chemical shifts (GIAO method) were calculated.

Electronic Properties

The electronic properties of a molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are fundamental to understanding its chemical reactivity and electronic transitions.

HOMO-LUMO Analysis

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more likely to be reactive. For the related compound 2-bromo-5-iodopyridine, calculations have shown that charge transfer occurs within the molecule.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the charge delocalization and hyperconjugative interactions within the molecule. This analysis is valuable for understanding the stability arising from electron delocalization. For 2-bromo-5-iodopyridine, NBO analysis was used to study first-order hyperconjugative interactions.

Methodology for Theoretical Calculations

The following outlines a typical experimental protocol for performing theoretical calculations on pyridine derivatives, based on the methodologies reported for similar compounds.

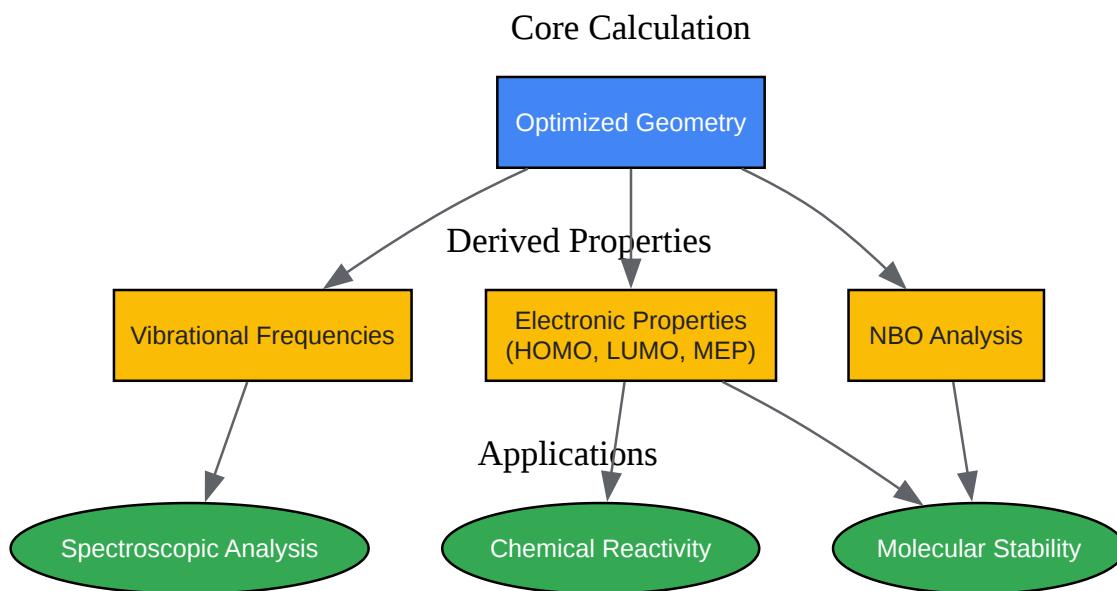
Computational Details

- Software: Quantum chemical calculations are typically performed using software packages like Gaussian.
- Method: Density Functional Theory (DFT) with hybrid functionals such as B3LYP or B3PW91 is commonly employed. In some cases, ab initio methods like Hartree-Fock (HF) are also used.
- Basis Set: A common choice for the basis set is 6-311++G(d,p), which provides a good balance between accuracy and computational cost.
- Geometry Optimization: The molecular geometry is optimized to find the structure with the lowest energy.
- Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated at the optimized geometry to predict the IR and Raman spectra. The calculated frequencies are often scaled to better match experimental values.

- Electronic Property Calculation: Various electronic properties, including HOMO-LUMO energies, molecular electrostatic potential (MEP), and NBO analysis, are calculated at the optimized geometry.

Relationship Between Calculated Properties

The various calculated properties are interconnected and provide a holistic understanding of the molecule's behavior.



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Caption: Interrelation of calculated properties.

This guide serves as a foundational resource for researchers interested in the theoretical aspects of **2-Bromo-5-iodo-3-nitropyridine**. While direct computational studies on this specific molecule are not extensively documented in the public domain, the methodologies and findings from closely related compounds provide a robust framework for future investigations.

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References

- 1. ehs.ucr.edu [ehs.ucr.edu]
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